An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-phenoxybenzo[d]thiazole
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-phenoxybenzo[d]thiazole
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-Chloro-6-phenoxybenzo[d]thiazole. As a member of the benzothiazole family—a scaffold of significant interest in medicinal chemistry and materials science—this compound presents a unique combination of structural features. The 2-chloro substituent serves as a highly versatile reactive handle for nucleophilic substitution, while the 6-phenoxy group modulates the electronic properties and lipophilicity of the core structure. This document is intended for researchers, scientists, and drug development professionals, offering predictive insights based on established chemical principles and data from analogous structures. It details a plausible synthetic pathway, explores the compound's key chemical reactions, provides a predicted spectroscopic profile, and discusses its potential applications as a pivotal intermediate in the synthesis of novel bioactive molecules.
Introduction: The Benzothiazole Scaffold and the Subject Compound
The benzothiazole ring system, a bicyclic heterocycle formed by the fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery.[1] Its planar, aromatic structure and electron-rich heteroatoms facilitate interactions with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]
2-Chloro-6-phenoxybenzo[d]thiazole is a specific derivative designed for synthetic utility. Its structure is characterized by three key components:
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The Benzothiazole Core: Provides the fundamental aromatic and heterocyclic framework, conferring inherent stability and biological relevance.
-
The 2-Chloro Group: Activates the C2 position, making it highly electrophilic and an excellent site for nucleophilic aromatic substitution (SNAr). This is the primary point for chemical diversification.[3][4]
-
The 6-Phenoxy Group: A substituent on the benzene ring that influences the molecule's overall electronic distribution, solubility, and potential for forming pi-stacking or hydrophobic interactions with target biomolecules.
This guide synthesizes available chemical knowledge to build a detailed profile of this compound, which serves as a valuable building block for creating libraries of novel 2,6-disubstituted benzothiazole derivatives.
Caption: Molecular structure of 2-Chloro-6-phenoxybenzo[d]thiazole.
Physicochemical and Spectroscopic Properties
While experimental data for 2-Chloro-6-phenoxybenzo[d]thiazole is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C₁₃H₈ClNOS | Calculated |
| Molecular Weight | 261.73 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar benzothiazoles[5] |
| Melting Point | Not available; requires experimental determination | - |
| Solubility | Predicted to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃) and poorly soluble in water | Structural Analysis |
| logP (Predicted) | ~4.5 | Estimation based on scaffold and substituents |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural validation. The following data are predicted for 2-Chloro-6-phenoxybenzo[d]thiazole.
| Technique | Predicted Observations |
| ¹H NMR | Benzothiazole Protons: 3 signals in the aromatic region (~7.0-8.0 ppm). H7 proton likely a doublet, H5 a doublet of doublets, and H4 a doublet. Phenoxy Protons: 3 signals (~7.0-7.5 ppm), integrating to 5H, exhibiting characteristic ortho, meta, and para coupling patterns.[6][7] |
| ¹³C NMR | Benzothiazole Carbons: ~9 signals. C2 expected to be significantly downfield (>150 ppm) due to the influence of nitrogen and chlorine. Carbons bearing oxygen (C6) and sulfur (C8a) will also be downfield. Phenoxy Carbons: ~4 signals, including the ipso-carbon attached to the ether oxygen.[2][8] |
| IR (KBr, cm⁻¹) | ~1610-1580: C=N stretch (thiazole). ~3100-3000: Aromatic C-H stretch. ~1500, 1450: Aromatic C=C stretch. ~1250-1200: Aryl-O-C stretch (asymmetric). ~850-750: C-Cl stretch.[5] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 261. Isotope Peaks: A prominent M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope and a smaller M+2 contribution from ³⁴S (~4.4%). Fragmentation: Likely loss of Cl• (m/z 226), followed by loss of CO, or cleavage of the C-O ether bond.[9] |
Synthesis and Mechanistic Considerations
A robust synthetic pathway is critical for accessing the title compound for research purposes. While multiple routes are conceivable, a logical and efficient pathway begins with commercially available 4-phenoxyaniline.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process designed for efficiency and high yield, leveraging well-established benzothiazole chemistry.[10][11]
Caption: Proposed synthetic workflow for 2-Chloro-6-phenoxybenzo[d]thiazole.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, self-validating methodology. Each step includes causality for the chosen reagents and conditions.
Step 1: Synthesis of 2-Amino-6-phenoxybenzothiazole
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Rationale: This step utilizes the classic Hugershoff benzothiazole synthesis, which involves the reaction of an aniline with thiocyanate and bromine to form the 2-aminobenzothiazole core in a one-pot procedure.[11] Acetic acid serves as both the solvent and a mild acid catalyst. The reaction is run at low temperatures to control the exothermicity of the bromination step.
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-phenoxyaniline (1.0 eq) in glacial acetic acid.
-
Add potassium thiocyanate (KSCN, 2.2 eq) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice water and neutralize carefully with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to yield pure 2-amino-6-phenoxybenzothiazole.
-
Validation: Confirm structure using NMR and MS, comparing to expected values.
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Step 2: Conversion to 6-Phenoxybenzo[d]thiazol-2(3H)-one
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Rationale: The 2-amino group is converted to a more stable 2-hydroxy (keto tautomer) group via a diazotization reaction followed by hydrolysis. Sodium nitrite in a strong acid (H₂SO₄) generates the diazonium salt intermediate, which is unstable and readily hydrolyzes upon heating to yield the desired product.
-
Protocol:
-
Suspend 2-amino-6-phenoxybenzothiazole (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 20% v/v).
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C, then slowly heat to 80-90 °C and maintain for 1 hour, or until nitrogen evolution ceases.
-
Cool the reaction to room temperature. The product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield the product, which exists primarily as the keto tautomer.
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Step 3: Chlorination to 2-Chloro-6-phenoxybenzo[d]thiazole
-
Rationale: The 2-hydroxy group (as its tautomeric amide) is converted to the 2-chloro group using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents convert the hydroxyl into an excellent leaving group, which is then displaced by chloride. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.
-
Protocol:
-
To a flask containing 6-phenoxybenzo[d]thiazol-2(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Validation: Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) is required to confirm the identity and purity of the final product.
-
Chemical Reactivity and Derivatization Potential
The synthetic value of 2-Chloro-6-phenoxybenzo[d]thiazole lies in the high reactivity of the C2-Cl bond.
Nucleophilic Aromatic Substitution (SNAr) at C2
The C2 carbon of the benzothiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen atom and the chlorine substituent. This makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a classic SNAr mechanism, involving the formation of a stabilized tetrahedral intermediate known as a Meisenheimer complex.[3] The chloride ion is an excellent leaving group, driving the reaction to completion.
Caption: Generalized mechanism for SNAr at the C2 position of the benzothiazole ring.
This reactivity allows for the straightforward introduction of a wide variety of functional groups by reacting the title compound with:
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Amines (R-NH₂): To form 2-aminobenzothiazole derivatives.
-
Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxybenzothiazole derivatives.
-
Thiols (R-SH): To form 2-thioether derivatives.
Protocol: Derivatization with a Primary Amine
-
Rationale: This protocol describes a standard nucleophilic substitution with an amine. A base is often included to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the reaction.
-
Protocol:
-
Dissolve 2-Chloro-6-phenoxybenzo[d]thiazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add the primary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Validation: Confirm the structure of the new 2-amino derivative by spectroscopic methods.
-
Applications in Research and Drug Discovery
2-Chloro-6-phenoxybenzo[d]thiazole is not an end product but a strategic intermediate. Its primary application is as a scaffold for generating libraries of novel compounds for biological screening.[4]
-
Combinatorial Chemistry: The reliable SNAr chemistry at the C2 position makes this compound ideal for parallel synthesis, enabling the rapid creation of hundreds of analogues with diverse R-groups at the 2-position.
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the nucleophile, researchers can probe the SAR of the 2-position for a given biological target. The 6-phenoxy group serves as a constant structural anchor, allowing for focused investigation of the 2-position's role in binding and activity.
-
Modulation of Physicochemical Properties: The phenoxy group increases the lipophilicity of the benzothiazole core, which can enhance membrane permeability and access to intracellular targets. It also provides a site for potential pi-stacking interactions within a protein's active site.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed.
-
Hazard Identification: Based on data for 2-chlorobenzothiazole, the compound should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[12][13]
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Chloro-6-phenoxybenzo[d]thiazole is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data is sparse, its chemical behavior can be confidently predicted from fundamental principles. The key to its utility is the orthogonal reactivity of its two main features: the stable, biologically relevant 6-phenoxybenzothiazole core and the synthetically versatile 2-chloro handle.
Future work should focus on the experimental validation of the proposed synthetic route and a full characterization of the compound's properties. Subsequently, its application in the synthesis of compound libraries for screening against various disease targets, such as protein kinases, microbial enzymes, and G-protein coupled receptors, could lead to the discovery of novel therapeutic agents. The insights provided in this guide serve as a foundational resource for researchers looking to exploit the unique chemical properties of this promising building block.
References
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Kryshchyshyn, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6549. [Link]
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Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]
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Zhao, K., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(10), 2542-2545. [Link]
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Goudie, R. S., et al. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(5), 679-691. [Link]
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